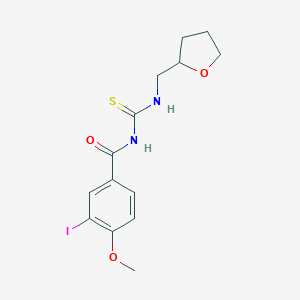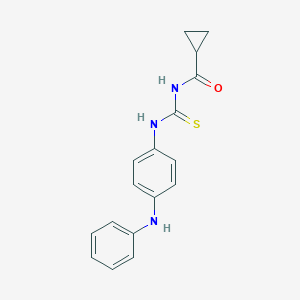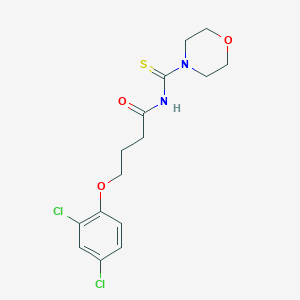
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound with a molecular formula of C14H17IN2O3S. This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydrofuran ring, which contribute to its unique chemical properties .
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Synthetic Routes and Reaction Conditions
Introduction of the Iodine Atom: This step involves the iodination of a precursor compound, typically using iodine or an iodine-containing reagent.
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysts.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be compared with other similar compounds, such as:
3-iodo-4-methoxy-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: This compound has a similar structure but with slight variations in the functional groups.
3-iodo-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Another closely related compound with minor differences in the molecular structure.
Properties
Molecular Formula |
C14H17IN2O3S |
|---|---|
Molecular Weight |
420.27 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2O3S/c1-19-12-5-4-9(7-11(12)15)13(18)17-14(21)16-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,18,21) |
InChI Key |
XDUIXIPFPDUSKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-phenoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320674.png)

![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320678.png)
![N-[(4-methoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320679.png)
![N-[4-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B320680.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B320681.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![5-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320692.png)
![5-bromo-N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320697.png)
![5-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320698.png)

![4-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B320700.png)
